3-(3-Nitrophenoxy)pyridine
Overview
Description
3-(3-Nitrophenoxy)pyridine is an organic compound that belongs to the class of nitropyridines It consists of a pyridine ring substituted with a nitrophenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenoxy)pyridine typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, which forms the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water to yield 3-nitropyridine . The nitrophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 3-nitropyridine reacts with a phenol derivative under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Nitrophenoxy)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Phenol derivatives, base (e.g., sodium hydroxide).
Coupling: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).
Major Products:
Reduction: 3-(3-Aminophenoxy)pyridine.
Substitution: Various substituted pyridines.
Coupling: Biaryl compounds.
Scientific Research Applications
3-(3-Nitrophenoxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenoxy)pyridine involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, π-π interactions, and nucleophilic attacks. The nitro group can be reduced to an amino group, which can further interact with biological molecules .
Comparison with Similar Compounds
3-Nitropyridine: Lacks the phenoxy group, making it less versatile in certain reactions.
4-Nitrophenoxy)pyridine: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness: 3-(3-Nitrophenoxy)pyridine is unique due to the presence of both the nitro and phenoxy groups, which provide a combination of reactivity and functionality not found in simpler nitropyridines. This makes it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
3-(3-nitrophenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-3-1-4-10(7-9)16-11-5-2-6-12-8-11/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLWTQDQUDFCNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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